molecular formula C20H26N4O8 B2359849 N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428379-81-0

N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Katalognummer B2359849
CAS-Nummer: 1428379-81-0
Molekulargewicht: 450.448
InChI-Schlüssel: BIFRSLNPICTIQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H26N4O8 and its molecular weight is 450.448. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Several studies have highlighted the antibacterial potential of compounds similar to N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate. For instance, Desai et al. (2008) synthesized 2-oxo-azetidines and evaluated their activity against gram-positive and gram-negative bacteria, finding moderate to good antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008). Additionally, Siddiqui et al. (2014) focused on 1,3,4-oxadiazole derivatives, which exhibited significant antibacterial potential, especially against S. typhi, K. pneumoniae, and S. aureus (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized 1,3,4-oxadiazole compounds showing antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, indicating their potential for further biological applications (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Synthesis and Biological Assessment

Karpina et al. (2019) developed a method for synthesizing novel 1,2,4-oxadiazol-5-yl acetamides, conducting a biological assessment of these compounds. This research contributes to the understanding of the synthesis and potential applications of such compounds (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) explored the antimicrobial and anti-proliferative activities of N-Mannich bases of 1,3,4-oxadiazole. Some compounds exhibited potent activity against gram-positive bacteria and certain cancer cell lines, suggesting a dual application in antimicrobial and cancer therapy (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Antifungal and Antibacterial Agents

Kumar et al. (2013) synthesized azetidinone derivatives showing potential as antifungal and antibacterial agents. This study adds to the understanding of the therapeutic potential of such compounds (Kumar, Kumar, Drabu, & Minhaj, 2013).

CRMP 1 Inhibitors for Lung Cancer

Panchal et al. (2020) focused on the design and synthesis of 1,3,4-oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), suggesting their potential use in small lung cancer treatment (Panchal, Rajput, & Patel, 2020).

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4.C2H2O4/c1-12-20-18(26-21-12)14-9-22(10-14)11-17(23)19-7-6-13-4-5-15(24-2)16(8-13)25-3;3-1(4)2(5)6/h4-5,8,14H,6-7,9-11H2,1-3H3,(H,19,23);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFRSLNPICTIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.